

# Spectroscopic Profile of 1-Bromo-2,4-dichlorobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1-Bromo-2,4-dichlorobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-Bromo-2,4-dichlorobenzene**, a compound of interest in various chemical and pharmaceutical research domains. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The empirical formula for **1-Bromo-2,4-dichlorobenzene** is  $C_6H_3BrCl_2$ .<sup>[1][2][3][4][5]</sup> Its molecular weight is approximately 225.90 g/mol.<sup>[5][6]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Data

Chemical Shift (ppm)	Multiplicity
7.66	d
7.37	dd
7.25	d

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 90 MHz

#### <sup>13</sup>C NMR Data

Chemical Shift (ppm)
134.4
133.0
131.2
130.6
128.5
122.5

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 22.5 MHz

## Infrared (IR) Spectroscopy

The IR spectrum of **1-Bromo-2,4-dichlorobenzene** exhibits characteristic absorption bands corresponding to its molecular structure.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3092	Weak	C-H stretch (aromatic)
1568	Medium	C=C stretch (aromatic)
1541	Medium	C=C stretch (aromatic)
1450	Strong	C=C stretch (aromatic)
1101	Strong	C-H in-plane bend
866	Strong	C-H out-of-plane bend
816	Strong	C-H out-of-plane bend

Technique: Gas Phase<sup>[2]</sup>

## Mass Spectrometry (MS)

The mass spectrum of **1-Bromo-2,4-dichlorobenzene** is characterized by a distinctive isotopic pattern due to the presence of bromine and chlorine atoms.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
224	55
226	100
228	45
145	30
147	10
110	20
74	15

Technique: Electron Ionization (EI)[\[1\]](#)

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like **1-Bromo-2,4-dichlorobenzene**. Instrument-specific parameters may require optimization.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-20 mg of **1-Bromo-2,4-dichlorobenzene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>). The solution should be clear and free of any particulate matter.
- **Transfer to NMR Tube:** Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- **Instrument Setup (General):**
  - Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. For modern spectrometers, an automated shimming routine is often sufficient.
- Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- $^1\text{H}$  NMR Data Acquisition:
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
  - Use a standard pulse sequence (e.g., a  $30^\circ$  or  $90^\circ$  pulse).
  - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
  - Set a relaxation delay of 1-2 seconds between scans.
- $^{13}\text{C}$  NMR Data Acquisition:
  - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
  - Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
  - Acquire a larger number of scans compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$  (several hundred to thousands of scans may be necessary).
  - A relaxation delay of 2-5 seconds is typically used.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase correct the resulting spectrum.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
- For  $^1\text{H}$  NMR, integrate the signals to determine the relative ratios of the different protons.

## Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place a small drop of neat **1-Bromo-2,4-dichlorobenzene** directly onto the center of the ATR crystal.
- Data Acquisition:
  - Lower the ATR press to ensure good contact between the sample and the crystal.
  - Acquire the spectrum over the desired wavenumber range (e.g.,  $4000\text{--}400\text{ cm}^{-1}$ ).
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

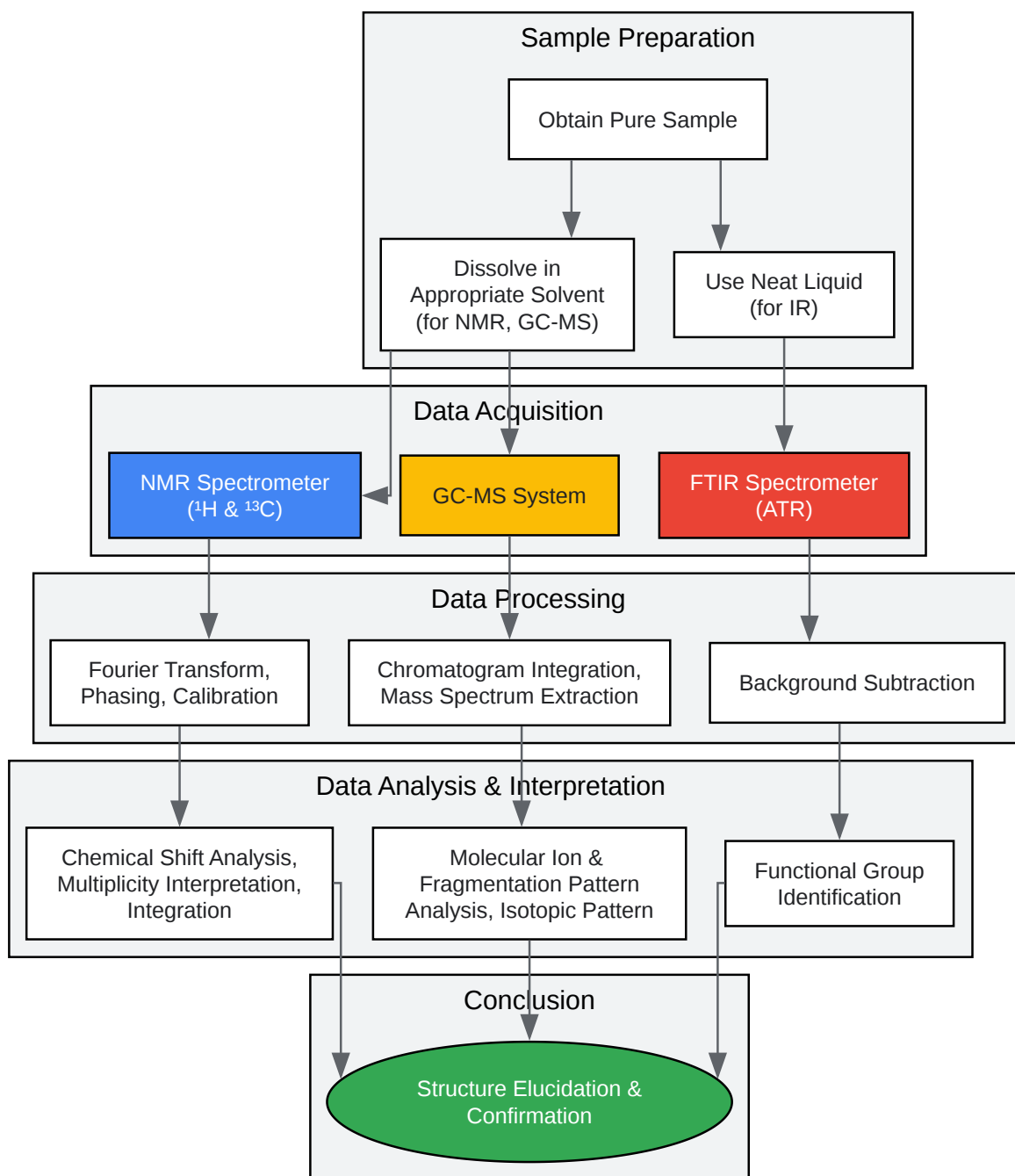
- Sample Preparation: Prepare a dilute solution of **1-Bromo-2,4-dichlorobenzene** in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100  $\mu\text{g/mL}$ .
- GC-MS System Configuration (Typical):
  - Gas Chromatograph (GC):
    - Injector: Split/splitless injector, operated in splitless mode at a temperature of  $\sim 250\text{ }^\circ\text{C}$ .

- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of components.
- Mass Spectrometer (MS):
  - Interface Temperature: ~280 °C.
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-300.
- Injection and Data Acquisition: Inject a small volume (e.g., 1  $\mu$ L) of the prepared sample into the GC. The data system will acquire the mass spectrum of the eluting compound.
- Data Analysis: The resulting chromatogram will show a peak corresponding to **1-Bromo-2,4-dichlorobenzene** at a specific retention time. The mass spectrum of this peak can then be analyzed for its fragmentation pattern and molecular ion.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

## Spectroscopic Analysis Workflow for a Chemical Compound



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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## References

- 1. 1-Bromo-2,4-dichlorobenzene [webbook.nist.gov]
- 2. 1-Bromo-2,4-dichlorobenzene [webbook.nist.gov]
- 3. 1-Bromo-2,4-dichlorobenzene [webbook.nist.gov]
- 4. 1-Bromo-2,4-dichlorobenzene [webbook.nist.gov]
- 5. 1-Bromo-2,4-dichlorobenzene | C<sub>6</sub>H<sub>3</sub>BrCl<sub>2</sub> | CID 70947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-2,4-dichlorobenzene 97 1193-72-2 [sigmaaldrich.com]
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